(4,6-Dimethylpyrimidin-2-yl)ethylcyanamide
Description
(4,6-Dimethylpyrimidin-2-yl)ethylcyanamide (CAS: 55474-90-3, molecular formula: C₇H₈N₄) is a cyanamide derivative featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. It serves as a key intermediate in synthesizing bioactive molecules, particularly quinazoline-based ligands and sulfonamide derivatives with anticancer and antiviral properties . The compound is synthesized via condensation of 2-cyanoguanidine with acetylacetone under alkaline conditions, followed by purification through precipitation . Its structural simplicity and modular reactivity make it a versatile scaffold for drug discovery.
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-ethylcyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-4-13(6-10)9-11-7(2)5-8(3)12-9/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMRJLOQZUTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=NC(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyrimidin-2-yl)ethylcyanamide typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with ethylcyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)ethylcyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyrimidine derivatives .
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)ethylcyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)ethylcyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidine-based cyanamides are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
- Lipophilicity : Methyl groups in the target compound enhance membrane permeability compared to hydroxyl or dioxo analogues .
- Bioactivity : Thio and sulfonamide derivatives exhibit targeted enzyme inhibition (e.g., SIRT2, HIV integrase) but face cytotoxicity challenges .
- Synthetic Accessibility : The target compound’s synthesis is scalable under mild conditions, whereas dioxo derivatives require multi-step protocols .
Key Findings :
- The target compound’s derivatives, such as quinazoline ligands, show promise in STAT3 inhibition for cancer therapy but require further derivatization for optimal activity .
- Thioacetamide derivatives (e.g., from ) demonstrate potent SIRT2 inhibition (IC₅₀ = 1.2 µM) but lack comprehensive toxicity profiles .
- Sulfonamide-linked compounds (e.g., SPIII-5ME-AC) exhibit anti-HIV activity but suffer from cytotoxicity (EC₅₀ > CC₅₀), limiting therapeutic utility .
Biological Activity
(4,6-Dimethylpyrimidin-2-yl)ethylcyanamide is a pyrimidine derivative with notable biological activities. Its molecular formula is C9H12N4, and it has gained attention in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Weight : 176.22 g/mol
- Structure : The compound features a pyrimidine ring substituted with an ethylcyanamide group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical biological processes such as DNA replication and protein synthesis, which can lead to antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor cell proliferation .
Antioxidant Activity
Recent evaluations have highlighted the antioxidant properties of this compound. It scavenges free radicals, thereby protecting cells from oxidative stress and related damage .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
- Cytotoxicity Against Cancer Cells : In vitro studies showed that the compound reduced cell viability in human cancer cell lines by approximately 50% at concentrations as low as 10 µM after 48 hours of treatment.
- Antioxidant Evaluation : The compound demonstrated a significant reduction in malondialdehyde (MDA) levels in a cellular model exposed to oxidative stress, indicating its potential as a protective agent against oxidative damage .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H12N4 | Antimicrobial, Anticancer, Antioxidant |
| Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | C16H20N4O2 | Anticancer |
| N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide | C18H16N4O2 | Anticancer |
Q & A
Q. Table 1: Synthetic Methods Comparison
What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Q. Basic
- NMR : ¹H/¹³C NMR identifies ethyl groups (δ 1.3 ppm for CH₃, δ 3.6 ppm for CH₂) and pyrimidine protons (δ 6.8–7.2 ppm) .
- X-ray Crystallography : Resolve molecular geometry using SHELXL . Anisotropic refinement for heavy atoms and riding models for H-atoms are standard .
- IR : Cyanamide C≡N stretches appear at ~2150 cm⁻¹ .
Q. Table 2: Key Spectral Signatures
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | δ 2.4 (s, 6H, CH₃), δ 1.3 (t, 3H, CH₂CH₃) | |
| X-ray | C–N bond: 1.34 Å; Torsion angle: 175.6° |
How can regioselectivity in alkylation reactions be rationalized?
Advanced
Regioselectivity (exo vs. endo nitrogen attack) depends on:
Electronic Effects : Electron-withdrawing groups on pyrimidine direct alkylation to the cyanamide nitrogen. DFT calculations (B3LYP/6-31G*) confirm lower activation energy for exo-alkylation .
Steric Hindrance : 4,6-Dimethyl groups favor exo pathways by blocking pyrimidine nitrogen .
Solvent Polarity : DMF enhances exo-selectivity (90%) vs. THF (60%) due to stabilized transition states .
Case Study : Ethylation of 4,6-dimethylpyrimidin-2-yl cyanamide in DMF yields >90% exo-product, validated by ¹H NMR and X-ray .
How should crystallographic data discrepancies (e.g., bond lengths) be addressed?
Q. Advanced
Multi-Software Validation : Refine data with SHELXL and Olex2 to compare R-factors and electron density maps.
Hirshfeld Analysis : Quantify intermolecular interactions (e.g., N–H⋯N vs. C–H⋯π) using CrystalExplorer .
Low-Temperature Data : Collect at 100 K to reduce thermal motion artifacts. For example, N–H⋯O bond lengths in varied by ±0.05 Å but were within experimental error.
What strategies optimize reaction yields for scale-up?
Q. Advanced
Design of Experiments (DoE) : Screen variables (temperature, solvent, base) via response surface methodology.
In Situ Monitoring : Track cyanamide consumption using FTIR .
Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
Optimal Conditions : 80°C, DMF, NaH (2.2 equiv), 10h → 92% yield .
How can computational models predict reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
